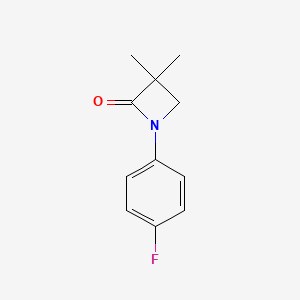

1-(4-Fluorophenyl)-3,3-dimethylazetidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-Fluorophenyl)piperazine” is a fluorinated building block . It has been used in the synthesis of N,N-disubstituted piperazine .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide in the presence of triethylamine as a catalyst selectively produced the thiopropargylated 1,2,4-triazole .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance, thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For example, the click 1,3-dipolar cycloaddition reaction of the mono- and/or bis(propargylated)-1,2,4-triazoles with a variety of long-chain alkyl azides, conducted in t-BuOH:H2O (10:1) in the presence of sodium ascorbate and copper (II) sulfate at room temperature, afforded the regioselective 1,4-disubstituted mono- and bis(1,2,3-triazole) derivatives .Wissenschaftliche Forschungsanwendungen

Phosphorus–Fluorine Chemistry

- The study on phosphorus–fluorine chemistry revealed the synthesis of heterocyclic fluorophosphoranes, showcasing the cleavage of silicon–nitrogen bonds in specific ureas with fluorophosphoranes. This research is fundamental for understanding the chemical properties and potential applications of fluorinated phosphorus compounds (Dunmur & Schmutzler, 1971).

Antitumor Agents

- A study on 3-Phenoxy-1,4-diarylazetidin-2-ones investigated their structure-activity relationships, leading to the discovery of potent antiproliferative compounds. This research has implications for the development of new tubulin-targeting antitumor agents (Greene et al., 2016).

Fluorination Agents

- Research on 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent highlighted its high thermal stability and resistance to aqueous hydrolysis, along with diverse fluorination capabilities. This agent is poised to have significant utility in drug discovery and synthetic chemistry (Umemoto et al., 2010).

Membrane Probes

- A study on BODIPY phosphatidylcholine as a membrane probe elucidated its miscibility and steady-state fluorescence behavior, providing a tool for cell biology research to understand lipid dynamics and signaling in cellular membranes (Dahim et al., 2002).

Antibacterial Quinolones

- The development of a novel 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group demonstrated extremely potent antibacterial activities, offering a promising direction for new antibacterial therapies (Kuramoto et al., 2003).

Cholesterol Absorption Inhibitors

- The discovery of SCH 58235 , a potent inhibitor of cholesterol absorption, highlighted the importance of strategic molecular modifications to enhance activity and metabolic stability, contributing to therapies for lowering cholesterol levels (Rosenblum et al., 1998).

Safety and Hazards

The safety data sheet for a similar compound, “1-Bis(4-fluorophenyl)methyl piperazine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-3,3-dimethylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-11(2)7-13(10(11)14)9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGLDTIJHGNTIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3,3-dimethylazetidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2839985.png)

![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2839987.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}prop-2-en-1-one](/img/structure/B2839988.png)

![N-(3-fluorophenyl)-2-((6-(3-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2839989.png)

![4-((1-propyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2839993.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2839995.png)

![Tert-butyl 4-[9H-fluoren-9-ylmethoxycarbonyl-(3-methoxycarbonylcyclobutyl)amino]piperidine-1-carboxylate](/img/structure/B2840001.png)

![2-(Iodomethyl)-1,9-dioxaspiro[4.5]decane](/img/structure/B2840002.png)